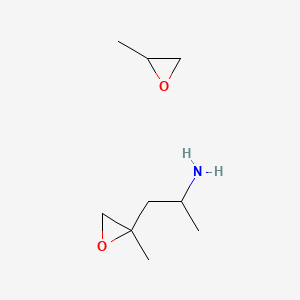
2-Methyloxirane;1-(2-methyloxiran-2-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
POLY(PROPYLENE OXIDE), MONOAMINE TERMINATED is a polymeric compound with the molecular formula C9H23NO4. It is a type of polypropylene oxide that has been terminated with a monoamine group. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties .
Méthodes De Préparation
The synthesis of POLY(PROPYLENE OXIDE), MONOAMINE TERMINATED typically involves the polymerization of propylene oxide in the presence of a monoamine initiator. The reaction conditions often include the use of catalysts such as triethyl borane in combination with phosphazene-type superbases . The polymerization process can be carried out under controlled temperature and pressure conditions to achieve the desired molecular weight and polymer structure. Industrial production methods may involve continuous polymerization processes to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
POLY(PROPYLENE OXIDE), MONOAMINE TERMINATED undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the polymer’s properties.
Substitution: The monoamine group can participate in substitution reactions with various reagents, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
POLY(PROPYLENE OXIDE), MONOAMINE TERMINATED has a wide range of scientific research applications, including:
Biology: The compound is employed in the synthesis of graft copolymers for various biological applications.
Mécanisme D'action
The mechanism of action of POLY(PROPYLENE OXIDE), MONOAMINE TERMINATED involves its interaction with molecular targets through its monoamine group. This group can form hydrogen bonds and other interactions with various substrates, leading to changes in the physical and chemical properties of the compound. The pathways involved in these interactions depend on the specific application and the nature of the substrates .
Comparaison Avec Des Composés Similaires
POLY(PROPYLENE OXIDE), MONOAMINE TERMINATED can be compared with other similar compounds such as:
Polyethylene glycol (PEG): Unlike POLY(PROPYLENE OXIDE), MONOAMINE TERMINATED, PEG is terminated with hydroxyl groups and is widely used in biomedical applications.
Polypropylene glycol (PPG): PPG is similar in structure but lacks the monoamine termination, which gives POLY(PROPYLENE OXIDE), MONOAMINE TERMINATED unique reactivity and application potential.
Polyethylene oxide (PEO): PEO is another similar polymer but with different end groups and properties.
The uniqueness of POLY(PROPYLENE OXIDE), MONOAMINE TERMINATED lies in its monoamine termination, which provides specific reactivity and functionality not found in other similar polymers .
Propriétés
Numéro CAS |
83713-01-3 |
|---|---|
Formule moléculaire |
C9H19NO2 |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
2-methyloxirane;1-(2-methyloxiran-2-yl)propan-2-amine |
InChI |
InChI=1S/C6H13NO.C3H6O/c1-5(7)3-6(2)4-8-6;1-3-2-4-3/h5H,3-4,7H2,1-2H3;3H,2H2,1H3 |
Clé InChI |
IHRKWQBXFQBSOX-UHFFFAOYSA-N |
SMILES canonique |
CC1CO1.CC(CC1(CO1)C)N |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-1-cyclobutyl-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B15091987.png)
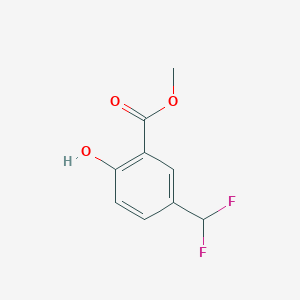

![1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B15091999.png)
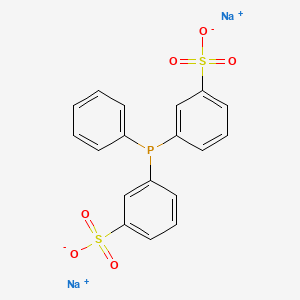
methanone](/img/structure/B15092027.png)
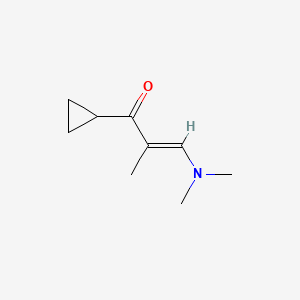
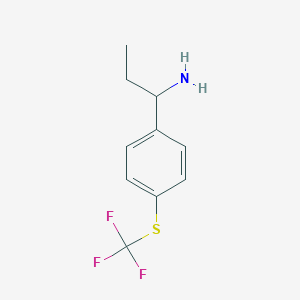
![2-(4'-Ethyl-[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B15092055.png)
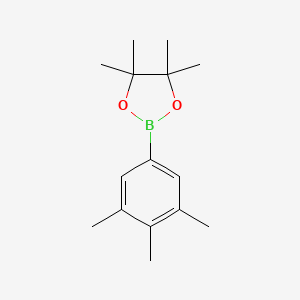
![4'-Formyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide](/img/structure/B15092087.png)

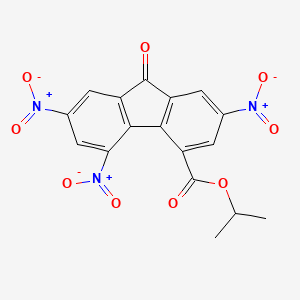
![N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[(2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl)methoxy]quinazolin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B15092096.png)
